molecular formula C22H24N2O3 B12192502 9-(pyridin-4-ylmethyl)-9,10-dihydro-8H-spiro[chromeno[8,7-e][1,3]oxazine-2,1'-cyclohexan]-4(3H)-one

9-(pyridin-4-ylmethyl)-9,10-dihydro-8H-spiro[chromeno[8,7-e][1,3]oxazine-2,1'-cyclohexan]-4(3H)-one

Cat. No.: B12192502
M. Wt: 364.4 g/mol
InChI Key: XAILZQHDPYEASI-UHFFFAOYSA-N
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Description

9-(pyridin-4-ylmethyl)-9,10-dihydro-8H-spiro[chromeno[8,7-e][1,3]oxazine-2,1’-cyclohexan]-4(3H)-one is a complex organic compound that features a spiro structure, combining elements of chromene, oxazine, and cyclohexane

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(pyridin-4-ylmethyl)-9,10-dihydro-8H-spiro[chromeno[8,7-e][1,3]oxazine-2,1’-cyclohexan]-4(3H)-one typically involves multiple steps, starting with the preparation of the chromene and oxazine precursors. These precursors are then subjected to a spirocyclization reaction under controlled conditions to form the final compound. Common reagents used in these reactions include pyridine derivatives, aldehydes, and various catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

9-(pyridin-4-ylmethyl)-9,10-dihydro-8H-spiro[chromeno[8,7-e][1,3]oxazine-2,1’-cyclohexan]-4(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Typical reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformation .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms .

Biology

In biological research, derivatives of this compound may be studied for their potential biological activities, such as antimicrobial or anticancer properties.

Medicine

In medicine, the compound’s derivatives could be investigated for therapeutic applications, including drug development for various diseases.

Industry

In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism by which 9-(pyridin-4-ylmethyl)-9,10-dihydro-8H-spiro[chromeno[8,7-e][1,3]oxazine-2,1’-cyclohexan]-4(3H)-one exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-(pyridin-4-yl)benzoic acid
  • 2-(pyridin-2-yl)pyrimidine derivatives
  • 4-(5-chloromethyl-1,2,4-oxadiazol-3-yl)pyridine

Uniqueness

Compared to these similar compounds, 9-(pyridin-4-ylmethyl)-9,10-dihydro-8H-spiro[chromeno[8,7-e][1,3]oxazine-2,1’-cyclohexan]-4(3H)-one stands out due to its spiro structure, which imparts unique chemical and physical properties

Properties

Molecular Formula

C22H24N2O3

Molecular Weight

364.4 g/mol

IUPAC Name

9-(pyridin-4-ylmethyl)spiro[8,10-dihydro-3H-pyrano[2,3-f][1,3]benzoxazine-2,1'-cyclohexane]-4-one

InChI

InChI=1S/C22H24N2O3/c25-19-12-22(8-2-1-3-9-22)27-21-17(19)4-5-20-18(21)14-24(15-26-20)13-16-6-10-23-11-7-16/h4-7,10-11H,1-3,8-9,12-15H2

InChI Key

XAILZQHDPYEASI-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)CC(=O)C3=C(O2)C4=C(C=C3)OCN(C4)CC5=CC=NC=C5

Origin of Product

United States

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